molecular formula C19H23N3O4S B3555791 N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2,2-dimethylpropanamide

N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2,2-dimethylpropanamide

Cat. No. B3555791
M. Wt: 389.5 g/mol
InChI Key: WXNJXNKOBHMDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2,2-dimethylpropanamide, commonly known as Nafamostat, is a synthetic serine protease inhibitor. It was first synthesized in Japan in the 1970s and has since been used for various medical applications. In

Mechanism of Action

Nafamostat works by inhibiting the activity of serine proteases, which are enzymes that play a role in blood coagulation, inflammation, and tumor growth. Specifically, it inhibits the activity of thrombin, factor Xa, and trypsin.
Biochemical and Physiological Effects:
Nafamostat has been shown to have anticoagulant effects by inhibiting the activity of thrombin and factor Xa. It has also been shown to have anti-inflammatory effects by inhibiting the activity of trypsin and reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have anti-tumor effects by inhibiting the activity of serine proteases involved in tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

Nafamostat has several advantages for lab experiments. It is stable in solution and can be easily synthesized. It also has a low molecular weight, which allows it to penetrate cell membranes and reach intracellular targets. However, it has several limitations, including its non-specific inhibition of serine proteases and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of Nafamostat. One area of research is the development of more specific serine protease inhibitors that can target specific enzymes involved in disease processes. Another area of research is the use of Nafamostat in combination with other drugs to enhance its therapeutic effects. Finally, the potential use of Nafamostat in the treatment of COVID-19 is currently being investigated.

Scientific Research Applications

Nafamostat has been extensively studied for its potential medical applications. It has been shown to have anticoagulant, anti-inflammatory, and anti-tumor properties. It has also been used in the treatment of acute pancreatitis, disseminated intravascular coagulation, and sepsis.

properties

IUPAC Name

N-[3-[(4-acetamidophenyl)sulfonylamino]phenyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-13(23)20-14-8-10-17(11-9-14)27(25,26)22-16-7-5-6-15(12-16)21-18(24)19(2,3)4/h5-12,22H,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNJXNKOBHMDCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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